molecular formula C8H16N2O B1290010 1-(tert-Butyl)piperazin-2-one CAS No. 681483-76-1

1-(tert-Butyl)piperazin-2-one

Cat. No. B1290010
M. Wt: 156.23 g/mol
InChI Key: TZHWGNAPUMDIQM-UHFFFAOYSA-N
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Description

1-(tert-Butyl)piperazin-2-one is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. Piperazines are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the preparation of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, which was obtained through such a reaction . Another method includes the amination of halogenated compounds, exemplified by the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Additionally, organocatalysts can be employed for direct C-H arylation of unactivated arenes, as demonstrated by the use of 1-(2-hydroxyethyl)-piperazine in the presence of potassium tert-butoxide .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are often confirmed using spectroscopic methods such as FT-IR, NMR, and LCMS, along with single crystal X-ray diffraction analysis . For instance, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed to be linear with an extended conformation . The crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported to crystallize in the monoclinic space group with typical bond lengths and angles .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . The Mannich reaction is another example, used in the preparation of 6,6'-[piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone] .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized by their spectroscopic data and crystallographic parameters. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallizes in the monoclinic system with specific unit cell parameters . The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate reveals a sterically congested molecule with a pharmacologically useful core . Hirshfeld surface analysis and fingerprint plots are used to analyze intermolecular interactions, as seen in the study of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives .

Scientific Research Applications

  • Synthesis of Peptides and Peptidomimetics

    • Field : Biochemistry
    • Application : TPPC, a compound similar to “1-(tert-Butyl)piperazin-2-one”, has been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
    • Method : The exact method of application or experimental procedures are not specified in the source.
    • Results : The source does not provide specific results or outcomes obtained from this application.
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Method : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Antibacterial Activities

    • Field : Microbiology
    • Application : Compounds similar to “1-(tert-Butyl)piperazin-2-one” were screened in vitro for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
    • Method : The compounds were screened in vitro at concentrations of 10 μg/disc .
    • Results : The source does not provide specific results or outcomes obtained from this application .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Method : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Synthesis of Aprepitant

    • Field : Organic Chemistry
    • Application : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones . This sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
    • Method : The compounds were synthesized in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) .
    • Results : The compounds were provided in yields of 38 to 90% and up to 99% ee .
  • Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : Pyrazinamide, an important first-line drug used in shortening TB therapy, is similar to “1-(tert-Butyl)piperazin-2-one”. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Method : The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
    • Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Synthesis of Aprepitant

    • Field : Organic Chemistry
    • Application : A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones . This sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .
    • Method : The compounds were synthesized in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) .
    • Results : The compounds were provided in yields of 38 to 90% and up to 99% ee .

properties

IUPAC Name

1-tert-butylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-9-6-7(10)11/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHWGNAPUMDIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630372
Record name 1-tert-Butylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl)piperazin-2-one

CAS RN

681483-76-1
Record name 1-tert-Butylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 4-tert-butyl-3-oxopiperazine-1-carboxylic acid benzyl ester (0.75 g, 2.58 mmol) in EtOH (5 mL). The reaction mixture was flushed with nitrogen and 10% Pd/C (67 mg, 0.13 mmol) was added. The reaction mixture was stirred under a hydrogen atmosphere for 18 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 1-tert-Butylpiperazin-2-one as grey oil (0.276 g, 69%). 1H NMR (300 MHz, CDCl3): δ 3.50 (s, 2H), 3.37 (t, J=5.5 Hz, 2H), 3.06 (t, J=5.5 Hz, 2H), 1.48-1.41 (m, 9H)
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two

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